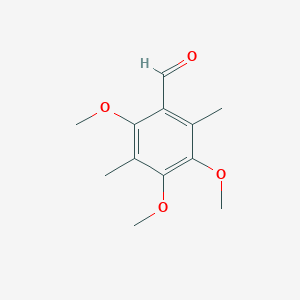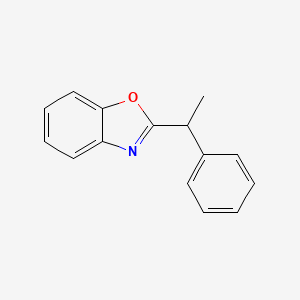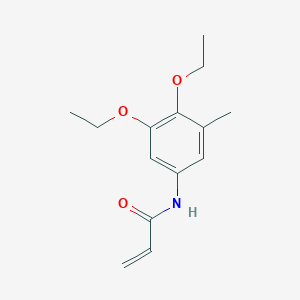
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide is an organic compound belonging to the class of amides It features a prop-2-enamide group attached to a 3,4-diethoxy-5-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide typically involves the reaction of 3,4-diethoxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by an amide formation step. Common reagents used in this synthesis include acetic anhydride, pyridine, and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethoxyphenyl)prop-2-enamide: Similar structure with methoxy groups instead of ethoxy groups.
N-(3,4-Dimethoxy-5-methylphenyl)prop-2-enamide: Similar structure with an additional methyl group.
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with methoxy groups.
特性
CAS番号 |
90257-18-4 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
N-(3,4-diethoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NO3/c1-5-13(16)15-11-8-10(4)14(18-7-3)12(9-11)17-6-2/h5,8-9H,1,6-7H2,2-4H3,(H,15,16) |
InChIキー |
XRISNVLHUPVIFS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C=C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
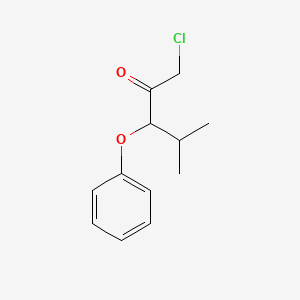
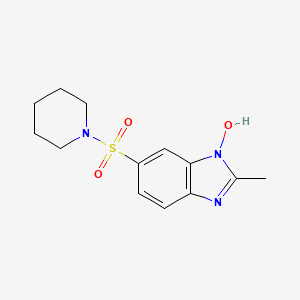
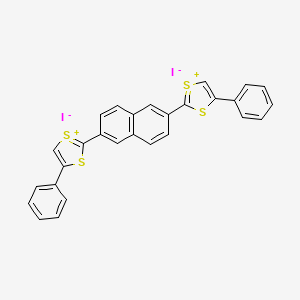
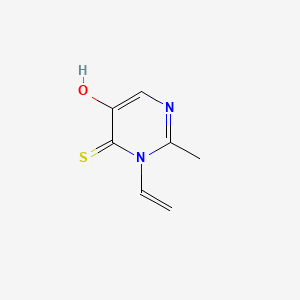
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
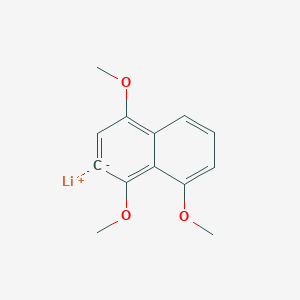

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
